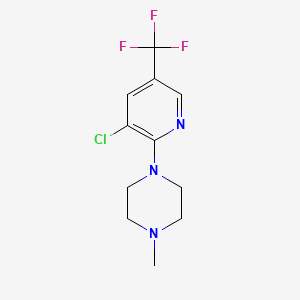![molecular formula C18H17FN4O B2487258 N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide CAS No. 1375973-48-0](/img/structure/B2487258.png)
N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyano group, a fluorophenyl group, a pyrrolidine ring, and a pyridine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Cyano Group Addition: The cyano group is introduced via nucleophilic substitution, using reagents such as sodium cyanide or potassium cyanide.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones under acidic or basic conditions.
Pyridine Carboxamide Formation: The final step involves coupling the pyridine ring with the carboxamide group, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like DMSO or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- N-[cyano(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide
- N-[cyano(2-bromophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide
- N-[cyano(2-methylphenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide
Uniqueness
N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for research and development in various fields.
特性
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-15-6-2-1-5-14(15)16(11-20)22-18(24)13-7-8-17(21-12-13)23-9-3-4-10-23/h1-2,5-8,12,16H,3-4,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXYJFUIRHFDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)NC(C#N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
![N-(4-bromophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2487179.png)



![N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2487184.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)
![ETHYL 1-{2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B2487186.png)
![2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2487187.png)

![tert-Butyl 7'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B2487194.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2487196.png)

